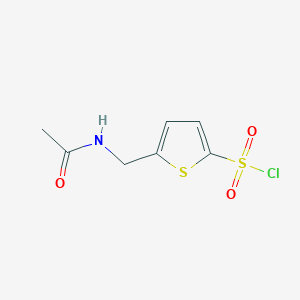

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

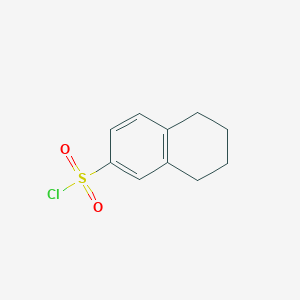

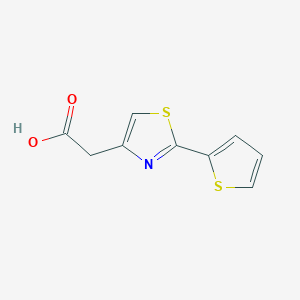

The compound "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. This particular derivative is characterized by the presence of an acetamidomethyl group and a sulfonyl chloride group attached to the thiophene ring. Thiophene derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives with sulfonylacetamide moieties, such as "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride," typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of various aryl groups into the thiophene ring, providing a diverse array of compounds with potential biological activities . The synthesis process is optimized to achieve high yields and to ensure the structural integrity of the thiophene core.

Molecular Structure Analysis

Density Functional Theory (DFT) studies, including the use of the B3LYP/6-31G (d, p) basis set, have been performed to gain insight into the structural properties of thiophene derivatives . Frontier molecular orbital (FMO) analysis helps to understand their kinetic stability, while molecular electrostatic potential (MEP) mapping indicates the reactive sites of the molecules. These analyses are crucial for predicting the reactivity and interactions of the compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives with sulfonylacetamide groups have been evaluated for their biological activities, including antibacterial and anti-urease activities . The presence of different substituents on the thiophene ring influences the compound's reactivity and its ability to inhibit enzymes such as urease. The electronic effects of these substituents are significant in determining the overall biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" and related compounds are influenced by their molecular structure. The solubility, pKa, and binding affinities are optimized to enhance their biological efficacy. For instance, the water solubility and pKa are adjusted to minimize pigment binding in the iris, which is particularly important for ocular applications . The physical properties, such as solubility, directly affect the compound's pharmacokinetic profile and its potential as a therapeutic agent.

科学的研究の応用

-

Thiophene Derivatives Synthesis

- Field : Organic Chemistry

- Application Summary : Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods : Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- Results : These methods have been used to synthesize a variety of thiophene derivatives, which have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry and Material Science

- Field : Industrial Chemistry and Material Science

- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods : The specific methods of application in these fields can vary widely depending on the specific use case and the type of thiophene derivative being used .

- Results : Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Safety And Hazards

特性

IUPAC Name |

5-(acetamidomethyl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVTZUOGCRXNQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406941 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

CAS RN |

859491-07-9 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)

![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)